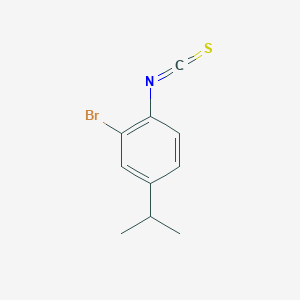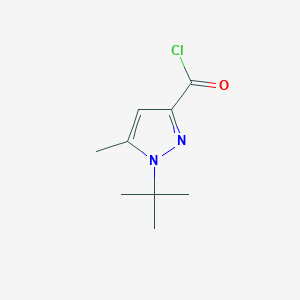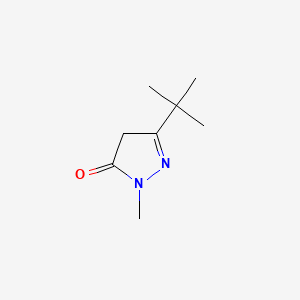
4-Fluoro-2-(trifluoromethyl)benzyl bromide
Übersicht
Beschreibung
4-Fluoro-2-(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their synthesis, properties, and applications. These compounds are of interest due to their unique physical and chemical properties, which are often leveraged in pharmaceuticals, agrochemicals, and advanced materials .
Synthesis Analysis
The synthesis of related fluorinated compounds involves various strategies. For instance, soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine and aromatic dianhydrides . Another study describes the synthesis of 4-[18F]fluorophenol from a benzyloxyphenyl compound, which is a versatile synthon for more complex radiopharmaceuticals . Additionally, 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene through a multi-step process including bromination and amination .
Molecular Structure Analysis
The molecular structure and reactivity of trifluoromethylated compounds have been a subject of interest. For example, trifluoromethylated benzanilides were synthesized and their crystal and molecular structures were investigated, revealing the significance of weak intermolecular interactions involving organic fluorine . The structure and conformation of 4-fluoro(trifluoromethoxy)benzene were studied using gas electron diffraction and quantum chemical calculations, demonstrating the importance of conformational analysis in understanding the properties of fluorinated compounds .
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions due to their unique reactivity. Trifluoromethyltris(dialkylamino)phosphonium bromides were used for the trifluoromethylation of benzaldehyde, showcasing the reactivity of such compounds in organic synthesis . Benzyltrifluoromethyl selenide was introduced as a reagent for electrophilic trifluoromethylselenolation, expanding the toolkit for introducing fluorinated groups into organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The papers describe various properties such as excellent thermal stability, low moisture absorption, and high hygrothermal stability of fluoro-polyimides . The role of fluorine in intermolecular interactions was also highlighted, affecting the molecular conformation and packing characteristics of trifluoromethylated benzanilides . Furthermore, the solvates of tris(4-fluorophenyl)antimony diaryloxides were prepared and their structural organization in crystals was characterized by weak intermolecular hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Antiviral Compounds
- This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These compounds have shown antiviral activities .
- The specific methods of application or experimental procedures would involve organic synthesis techniques, which would be specific to the structure of the desired end product .
- The outcomes of these syntheses would be the successful production of the antiviral compounds .
-
Inhibition of Hepatitis C Virus
- It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase .
- The methods of application or experimental procedures would involve organic synthesis techniques, which would be specific to the structure of the desired end product .
- The outcomes of these syntheses would be the successful production of the hepatitis C virus inhibitors .
-
Synthesis of Antiviral Compounds
- This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These compounds have shown antiviral activities .
- The specific methods of application or experimental procedures would involve organic synthesis techniques, which would be specific to the structure of the desired end product .
- The outcomes of these syntheses would be the successful production of the antiviral compounds .
-
Inhibition of Hepatitis C Virus
- It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase .
- The methods of application or experimental procedures would involve organic synthesis techniques, which would be specific to the structure of the desired end product .
- The outcomes of these syntheses would be the successful production of the hepatitis C virus inhibitors .
Safety And Hazards
4-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOONULDANZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372156 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
CAS RN |
206860-48-2 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















